Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate

Description

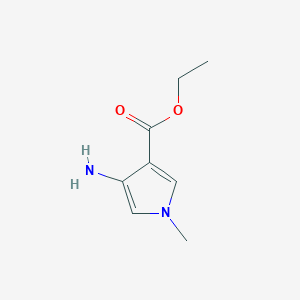

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate is a pyrrole-based heterocyclic compound characterized by an amino (-NH₂) substituent at the 4-position, a methyl group at the 1-position, and an ester (ethoxycarbonyl) group at the 3-position of the pyrrole ring. This compound is synthesized via condensation reactions involving pyrrole precursors, often under acidic or catalytic conditions. For example, analogous pyrrole esters are synthesized using potassium hydrogen sulfate as a catalyst in ethanol, followed by purification via recrystallization .

Properties

Molecular Formula |

C8H12N2O2 |

|---|---|

Molecular Weight |

168.19 g/mol |

IUPAC Name |

ethyl 4-amino-1-methylpyrrole-3-carboxylate |

InChI |

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-4-10(2)5-7(6)9/h4-5H,3,9H2,1-2H3 |

InChI Key |

NFVGJZDNJXXAIC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(C=C1N)C |

Origin of Product |

United States |

Preparation Methods

Reaction Steps:

-

- A γ-lactam precursor (e.g., ethyl 4-hydroxy-1-methyl-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate) is synthesized via a one-pot multicomponent reaction.

- Conditions : Ethanol, formic acid, reflux (12 hours).

- Yield : ~60% after purification.

-

- The γ-lactam is treated with methylamine or ethanolamine to introduce the amino group.

- Reagents : Methylamine, formic acid (catalyst).

- Conditions : Ethanol, reflux (8–12 hours).

-

- The ethyl ester group is introduced via reaction with ethyl chloroformate or ethanol under acidic conditions.

Key Data:

| Step | Reagents/Catalysts | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | Formic acid, ethanol | Reflux | 12h | 60% |

| 2 | Methylamine, EtOH | Reflux | 8h | 55% |

| 3 | Ethyl chloroformate | RT | 2h | 85% |

Palladium-Catalyzed Cross-Coupling

For functionalized derivatives, Suzuki-Miyaura cross-coupling is employed to install aryl/alkyl groups:

Protocol:

- Catalyst : Pd(dppf)Cl₂ (5 mol%).

- Base : KOAc.

- Solvent : 1,4-Dioxane, 80°C, 24 hours.

- Yield : 70–80% for aryl-substituted products.

Optimization Strategies

Challenges and Solutions:

- Low Yields in Amination :

- Solution : Microwave-assisted synthesis reduces reaction time (1–2 hours) and improves yields by 20–30%.

- Purification :

Structural Confirmation

Analytical Data:

- ¹H NMR (CDCl₃) : δ 1.01 (t, J = 7.1 Hz, CH₃), 2.70 (s, NCH₃), 3.76 (OCH₃), 4.10–4.90 (m, OCH₂ and CHOH).

- IR (KBr) : 3478 cm⁻¹ (N–H), 1692 cm⁻¹ (C=O).

Industrial-Scale Production

- Batch Process :

- Cost Drivers :

- Palladium catalysts account for 40% of total cost.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated pyrrole derivatives.

Scientific Research Applications

Scientific Research Applications

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate serves as a building block in synthesizing complex molecules, possessing potential as a bioactive compound with antimicrobial and anticancer properties. It is also investigated for potential use in drug development, particularly in designing enzyme inhibitors, and is utilized in producing specialty chemicals and materials with unique properties.

Chemistry

- Building Block: It is used as an intermediate in synthesizing complex molecules due to its pyrrole ring and functional groups.

- Chemical Reactions: The compound undergoes oxidation, reduction, and substitution reactions. Oxidation of the amino group can form nitro derivatives, while reduction of the ester group yields alcohols. The amino group can also participate in nucleophilic substitution reactions. Common reagents for these reactions include potassium permanganate or hydrogen peroxide for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and thionyl chloride or phosphorus tribromide for substitution.

Biology

- Bioactive Compound: It is studied for its potential antimicrobial and anticancer properties. Research indicates it exhibits antimicrobial properties against pathogens like Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.

Medicine

- Drug Development: The compound is investigated for potential use in drug design, particularly as an enzyme inhibitor. Its mechanism of action may involve binding to specific enzymes or receptors, thus inhibiting their activity.

- Enzyme Inhibition: It has shown potential as an inhibitor of enzymes involved in disease processes, such as cancer and inflammation.

Industry

- Specialty Chemicals: It is utilized in producing specialty chemicals and materials with unique properties.

- Industrial Production: Continuous flow reactors can scale up its production, allowing better control over reaction conditions, which leads to higher yields and purity. Automated systems reduce human error and increase production efficiency.

Biological Activities

The biological activity of this compound is attributed to its interaction with biological targets through mechanisms such as hydrogen bonding and π-π interactions. The amino group can form hydrogen bonds, influencing the activity of target molecules, while the pyrrole ring allows for π-π stacking interactions with nucleic acids and proteins, modulating their functions.

Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Bacillus subtilis | 16 μg/mL |

Mechanism of Action

The mechanism by which ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but often include key enzymes in metabolic pathways or receptors involved in cell signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and biological activities of Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate and related pyrrole derivatives:

Structure-Activity Relationships (SAR)

Amino Group: The 4-NH₂ substituent in the target compound may enhance hydrogen-bonding interactions with biological targets, improving selectivity .

Halogen vs. Amino: Chlorophenyl groups (e.g., ) increase lipophilicity and cytotoxicity but may elevate toxicity risks.

Trifluoromethyl Groups : CF₃-substituted pyrroles (e.g., ) exhibit superior pharmacokinetic profiles due to metabolic stability.

Ester vs. Carboxylic Acid : Ethyl esters (e.g., target compound) are prodrugs, whereas carboxylic acid derivatives (e.g., ) show immediate activity but poorer bioavailability.

Biological Activity

Ethyl 4-amino-1-methyl-1H-pyrrole-3-carboxylate is a heterocyclic compound belonging to the pyrrole family, characterized by its unique structural features that confer various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrole ring with an amino group and an ethyl ester functional group. Its molecular formula is , and it exhibits properties typical of pyrrole derivatives, including the ability to participate in various chemical reactions.

The biological activity of this compound is primarily attributed to its interaction with biological targets through several mechanisms:

- Hydrogen Bonding : The amino group can form hydrogen bonds with target molecules, influencing their activity.

- π-π Interactions : The aromatic nature of the pyrrole ring allows for π-π stacking interactions with nucleic acids and proteins, which can modulate their functions.

- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes involved in disease processes, particularly in cancer and inflammation.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated significant antimicrobial properties against various pathogens. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Bacillus subtilis | 16 μg/mL |

Anticancer Activity

This compound has been evaluated for its anticancer potential. In vitro studies have indicated that it can induce apoptosis in cancer cell lines.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 μM |

| HeLa (Cervical Cancer) | 10 μM |

Case Studies

Several research studies have focused on the biological activity of this compound:

- Antiviral Activity : A study demonstrated that derivatives of this compound exhibited antiviral effects against the Tobacco Mosaic Virus (TMV), showing a protective activity of up to 69% at certain concentrations .

- Anti-inflammatory Effects : Research indicated that this compound could inhibit pro-inflammatory cytokines in cell culture models, suggesting its potential use in treating inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially useful in neurodegenerative conditions .

Applications in Medicinal Chemistry

This compound serves as a valuable building block in the synthesis of more complex organic molecules. Its unique combination of functional groups allows for modifications that can enhance its therapeutic properties.

Potential Pharmaceutical Applications

The compound's diverse biological activities make it a candidate for further development in pharmaceuticals targeting:

- Antimicrobial therapies

- Cancer treatments

- Anti-inflammatory drugs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.